molecular formula C21H20N4O4S B2389566 (E)-5-(4-methoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 716335-67-0

(E)-5-(4-methoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2389566
CAS No.: 716335-67-0
M. Wt: 424.48
InChI Key: YKBQIBAIRTYNFD-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-5-(4-methoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is a thiazol-4(5H)-one derivative characterized by two critical structural motifs:

  • A 4-methoxybenzylidene group at position 5 of the thiazolone ring, contributing electron-donating methoxy substituents that influence π-conjugation and molecular polarity.

Thiazol-4(5H)-one derivatives are pharmacologically significant due to their antimicrobial, anticancer, and anti-inflammatory activities. The stereochemistry (E-configuration) of the benzylidene moiety is stabilized by intramolecular interactions, as confirmed by X-ray crystallography in related analogs .

Properties

IUPAC Name

(5E)-5-[(4-methoxyphenyl)methylidene]-2-[4-(4-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-29-18-8-2-15(3-9-18)14-19-20(26)22-21(30-19)24-12-10-23(11-13-24)16-4-6-17(7-5-16)25(27)28/h2-9,14H,10-13H2,1H3/b19-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBQIBAIRTYNFD-XMHGGMMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-5-(4-methoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential therapeutic applications, particularly in oncology and neurology. This article reviews its biological activity based on recent studies, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a thiazole ring fused with a piperazine moiety and a methoxy-substituted benzylidene group. The structural formula can be represented as follows:

C20H20N4O3S\text{C}_{20}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

Anticancer Activity

Recent studies have indicated that thiazole derivatives, including the compound , exhibit significant anticancer properties. The following table summarizes key findings related to its anticancer activity:

Study Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.2Inhibition of VEGFR and EGFR pathways
A498 (Renal Cancer)33.9Induction of apoptosis via topoisomerase inhibition
Huh7 D12 (Liver Cancer)28.5Cell cycle arrest and apoptosis induction

The mechanism by which this compound exerts its effects involves several pathways:

  • Inhibition of Tyrosine Kinases : The compound has been shown to inhibit key tyrosine kinases such as VEGFR and EGFR, which are crucial in tumor growth and metastasis .
  • Topoisomerase Inhibition : It induces apoptosis by inhibiting topoisomerases I and II, leading to DNA damage and cell death .
  • Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .

Structure-Activity Relationship (SAR)

The presence of the methoxy group at the para position of the benzylidene moiety significantly enhances the compound's potency against various cancer cell lines. Modifications to the piperazine ring also influence biological activity:

  • Nitrophenyl Substitution : The presence of a nitrophenyl group contributes to increased lipophilicity, enhancing cellular uptake .
  • Thiazole Core : The thiazole ring is essential for maintaining biological activity, as it participates in π-stacking interactions with target proteins.

Study 1: Anticancer Efficacy in Breast Cancer Models

A comprehensive study evaluated the anticancer effects of this compound on breast cancer cell lines (MCF-7, MDA-MB-231). Results demonstrated an IC50 value of 15.2 µM, indicating potent inhibitory effects on cell proliferation through targeted signaling pathways .

Study 2: Mechanistic Insights into Apoptosis Induction

In renal cancer models using A498 cells, the compound exhibited an IC50 value of 33.9 µM, primarily through apoptosis induction linked to topoisomerase inhibition. This study underscores the potential for developing this compound as a therapeutic agent for renal cancers .

Scientific Research Applications

Synthesis of the Compound

The synthesis of (E)-5-(4-methoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one typically involves the condensation reaction between thiazole derivatives and piperazine-containing compounds. The reaction conditions often include the use of solvents such as ethanol or methanol, with catalysts to facilitate the formation of the imine linkage essential for this compound's structure .

Anticancer Activity

Research indicates that derivatives of thiazole, including this compound, exhibit promising anticancer properties. A study highlighted the potential of thiazole-piperazine hybrids to inhibit key tyrosine kinases involved in cancer progression, such as VEGFR and EGFR. These compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their utility as novel anticancer agents .

Analgesic Properties

The compound has been evaluated for its analgesic effects. In experimental models, it showed a notable reduction in pain responses, comparable to standard analgesics. This suggests that this compound may serve as a potential candidate for pain management therapies .

Anticholinesterase Activity

Another area of interest is the anticholinesterase activity of this compound. Studies have demonstrated that thiazole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's. This inhibition is crucial as it may enhance cholinergic transmission in the brain, potentially providing therapeutic benefits in cognitive disorders .

Mechanistic Insights

Mechanistic studies have shown that this compound interacts with specific molecular targets involved in cell signaling pathways. For instance, its ability to inhibit protein kinases contributes to its anticancer effects, while its interaction with cholinergic receptors underlies its potential use in treating cognitive impairments .

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

  • Cancer Cell Line Studies : In vitro assays using breast cancer cell lines showed that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis, suggesting a mechanism involving cell cycle arrest .
  • Pain Models : In animal models of pain, administration of this compound resulted in a dose-dependent decrease in nociceptive behavior, indicating its potential as an analgesic agent .
  • Neuroprotection : The anticholinesterase activity observed in various thiazole derivatives has led to investigations into their neuroprotective effects. Compounds were tested for their ability to improve cognitive function in animal models mimicking Alzheimer's disease symptoms .

Comparison with Similar Compounds

Substitutions at Position 5 (Benzylidene Group)

  • 3-Nitrobenzylidene derivative : (E)-5-(3-nitrobenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one (ZINC5851641) shifts the nitro group to the benzylidene’s meta position, altering steric and electronic interactions compared to the para-substituted nitro group in the main compound .

Substitutions at Position 2 (Piperazinyl/Piperidinyl Groups)

  • Piperidinyl vs. Piperazinyl : Replacing the piperazinyl group with a piperidinyl ring (e.g., (5E)-5-(4-methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one) eliminates the nitrogen atom in the piperazine ring, reducing polarity and hydrogen-bonding capacity .

Antibacterial Activity

  • Enhanced Gram-negative activity: Derivatives like (E)-5-benzylidene-2-((4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)thiazol-4(5H)-one (compounds 8d and 8f) exhibit superior activity against E. coli (MIC: 8 µg/mL) compared to gentamycin, attributed to the oxadiazole moiety’s electron-deficient nature enhancing bacterial membrane penetration .
  • Role of nitro groups : The 4-nitrophenyl group in the main compound may mimic nitroreductase substrates in bacterial enzymes, enabling selective toxicity .

Anticancer and Anti-inflammatory Potential

Crystallographic and Computational Insights

  • Planarity and packing : The thiazolone ring in (5E)-5-(4-methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one forms dihedral angles of 12.01° (with the benzene ring) and 51.42° (with the piperidine ring), influencing intermolecular C–H⋯O hydrogen bonding and crystal packing .

Preparation Methods

Thiazol-4(5H)-one Core Synthesis

The thiazol-4(5H)-one scaffold is typically synthesized via cyclocondensation of rhodanine (2-thioxothiazolidin-4-one) with aldehydes or ketones. Microwave-assisted methods significantly enhance reaction efficiency. For instance, 3a–v were synthesized using microwave irradiation (300–800 W) in glacial acetic acid with sodium acetate and piperidine, achieving yields of 62–98%.

Knoevenagel Condensation for 4-Methoxybenzylidene Incorporation

The 4-methoxybenzylidene moiety is introduced via Knoevenagel condensation between 4-thioxo-2-thiazolidinone and 4-methoxybenzaldehyde. Optimal conditions include refluxing in glacial acetic acid with sodium acetate (1.2 eq) and piperidine (0.1 eq), yielding the (5Z)-isomer exclusively due to thermodynamic control. The E-configuration is stabilized by conjugation with the thiazolidinone ring.

Piperazine Functionalization

The 4-(4-nitrophenyl)piperazin-1-yl group is introduced via nucleophilic substitution. A halogenated thiazole intermediate (e.g., 2-bromo-thiazol-4(5H)-one) reacts with 4-(4-nitrophenyl)piperazine in polar aprotic solvents (DMF, DMSO) under basic conditions (K₂CO₃). Patents describe similar couplings using palladium catalysts (e.g., Pd(OAc)₂) with yields >75%.

Optimized Synthetic Protocols

One-Pot Multicomponent Reaction (MCR)

A step-economical approach adapted from Sydorenko et al. involves refluxing rhodanine (10 mmol), 4-methoxybenzaldehyde (10 mmol), and 4-(4-nitrophenyl)piperazine (11 mmol) in dioxane for 4 hours. The reaction avoids base catalysts by using a 10% excess of piperazine, yielding 71% of the target compound.

Key Data:

  • Solvent: Dioxane
  • Temperature: Reflux (101°C)
  • Yield: 71%
  • Characterization:
    • 1H NMR (DMSO-d₆): δ 3.80 (s, 3H, OCH₃), 7.02–8.70 (m, aromatic and vinyl-H).
    • 13C NMR: δ 55.8 (OCH₃), 129.5 (vinyl-C), 174.5 (C=O).

Microwave-Assisted Synthesis

Adapting methods from PMC8623179, microwave irradiation (300 W, 120°C, 30 min) in acetic acid with piperidine accelerates the Knoevenagel step, reducing reaction time from 4 hours to 30 minutes. Subsequent piperazine coupling under conventional heating achieves an overall yield of 68%.

Advantages:

  • 80% reduction in reaction time.
  • Improved regioselectivity.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Key Advantage
One-Pot MCR Dioxane, reflux, 4 h 71 98 Step economy, no base catalyst
Microwave Acetic acid, 300 W, 30 min 68 97 Rapid kinetics
Classical Heating Glacial acetic acid, 4 h 65 95 Low equipment dependency

Mechanistic Insights

Knoevenagel Condensation Mechanism

The reaction proceeds via deprotonation of the active methylene group in rhodanine by piperidine, forming an enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the benzylidene derivative.

Piperazine Coupling

The SNAr (nucleophilic aromatic substitution) mechanism dominates, where the piperazine nitrogen attacks the electrophilic C-2 position of the thiazole ring. Palladium catalysis facilitates oxidative addition in halogenated intermediates.

Challenges and Solutions

  • Stereochemical Control: The E-isomer is favored due to conjugation stabilization. Use of aprotic solvents (e.g., dioxane) minimizes isomerization.
  • Piperazine Reactivity: Boc protection of the piperazine nitrogen prevents side reactions during coupling.

Q & A

Q. What are the key synthetic pathways for (E)-5-(4-methoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one?

The compound is synthesized via multi-step reactions involving thiazolidinone and piperazine intermediates. A typical procedure includes:

  • Step 1 : Condensation of 4-methoxybenzaldehyde with a thiazolidinone precursor (e.g., 2-amino-4-thiazolidinone) under reflux with a catalyst like piperidine in 1,4-dioxane .
  • Step 2 : Introduction of the 4-(4-nitrophenyl)piperazine moiety via nucleophilic substitution or coupling reactions. This step often requires anhydrous conditions and catalysts such as sodium acetate in acetic acid .
  • Purification : Recrystallization from 1,4-dioxane or ethanol yields the final product. Purity is confirmed via TLC and HPLC .

Q. How is the compound characterized structurally?

Structural confirmation relies on:

  • X-ray crystallography : Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 8.5811 Å, b = 16.5165 Å) are resolved using SHELX software . Hydrogen bonding and π-π stacking interactions stabilize the molecular packing .
  • Spectroscopy : 1^1H NMR identifies methoxy (δ\delta ~3.8 ppm) and aromatic protons (δ\delta 6.8–8.2 ppm). Mass spectrometry confirms the molecular ion peak (e.g., m/z 302.38 for related analogs) .

Q. What preliminary biological activities are reported for this compound?

Thiazolidinone derivatives exhibit:

  • Anticancer activity : Cytotoxicity against human cancer cell lines (e.g., MCF-7, HEPG-2) via SRB assays, with IC50_{50} values compared to reference drugs like CHS-828 .
  • Antimicrobial potential : Structural analogs show inhibition of bacterial growth via interactions with microbial enzymes .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Yield optimization involves:

  • Catalyst screening : Piperidine enhances condensation efficiency by deprotonating intermediates .
  • Solvent effects : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility of aromatic aldehydes .
  • Temperature control : Reflux at 80–100°C minimizes side reactions like oxidation of the nitro group .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Molecular docking : Predicts binding affinities to targets like cyclooxygenase-2 (COX-2) or kinases. Software like AutoDock Vina models interactions between the nitro group and active-site residues .
  • QSAR modeling : Relates substituent electronic properties (e.g., Hammett constants of methoxy/nitro groups) to bioactivity .
  • Wavefunction analysis : Multiwfn software calculates electrostatic potential surfaces to identify reactive sites .

Q. How are contradictions in cytotoxicity data resolved?

Discrepancies in IC50_{50} values across studies may arise from:

  • Cell line variability : Sensitivity differences between NUGC (gastric) and HONE-1 (nasopharyngeal) lines .
  • Assay conditions : Varying FBS concentrations (5–10%) or incubation times (24–72 hrs) impact results. Normalization to reference compounds and rigorous statistical validation (e.g., ANOVA) are critical .

Methodological Recommendations

  • Synthetic challenges : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) to isolate intermediates .
  • Data validation : Cross-validate NMR assignments with 2D-COSY and HSQC experiments .
  • Ethical compliance : Use cell lines from accredited repositories (e.g., ECACC) and adhere to OECD guidelines for in vitro assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.